Sodium 2-(isoquinolin-3-yl)acetate

Description

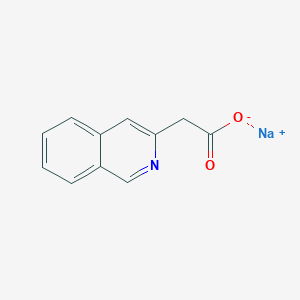

Sodium 2-(isoquinolin-3-yl)acetate (CAS 69582-93-0) is a sodium salt derivative of 2-(isoquinolin-3-yl)acetic acid. Its structure comprises an isoquinoline heterocycle substituted at the 3-position with an acetic acid moiety, neutralized as a sodium salt. This compound is significant in medicinal and synthetic chemistry due to the isoquinoline scaffold, which is prevalent in bioactive molecules and ligands for metal coordination .

Properties

IUPAC Name |

sodium;2-isoquinolin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Na/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTRIVWFDYYJKS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(isoquinolin-3-yl)acetate typically involves the reaction of isoquinoline with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isoquinoline nitrogen attacks the carbon of the bromoacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(isoquinolin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline-3-carboxylic acid.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Isoquinoline-3-carboxylic acid.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Sodium 2-(isoquinolin-3-yl)acetate serves as a building block for synthesizing more complex isoquinoline derivatives, which are valuable in developing pharmaceuticals. Research indicates its potential as a precursor in synthesizing drugs aimed at treating neurological disorders and other diseases .

Biological Activities

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against several pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : It has been evaluated for its cytotoxic effects on cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition against melanoma and hepatoma cells .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and as an intermediate in organic synthesis. Its role as a versatile building block enhances its applicability across various chemical processes .

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard anticancer agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective properties of isoquinoline derivatives highlighted the antioxidant activity of this compound. This activity is believed to contribute to its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease .

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

Mechanism of Action

The mechanism of action of sodium 2-(isoquinolin-3-yl)acetate involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinoline Family

a) 2-(Isoquinolin-1-yl)acetic acid (CAS 72033-13-7)

- Similarity Score : 0.98 (structural isomerism)

- Key Differences: The acetic acid group is attached at the 1-position of the isoquinoline ring instead of the 3-position.

- Implications : Reduced solubility in polar solvents compared to the sodium salt form of the 3-isomer.

b) Methyl 2-(isoquinolin-3-yl)acetate (CAS 1260801-69-1)

Heterocyclic Analogues with Varying Core Structures

a) Methyl 2-(quinolin-2-yl)acetate (CAS 52249-48-6)

- Similarity Score : 0.96

- Key Differences: The quinoline core (benzopyridine with N at position 1) replaces isoquinoline (N at position 2).

b) Sodium 2-(1H-indol-2-yl)acetate (CAS 172513-77-8)

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Solubility (Water) | LogP | Key Functional Group |

|---|---|---|---|---|---|

| This compound | 69582-93-0 | C11H8NNaO2 | High | -0.5* | Sodium carboxylate |

| Methyl 2-(isoquinolin-3-yl)acetate | 1260801-69-1 | C12H11NO2 | Low | 1.8 | Methyl ester |

| 2-(Isoquinolin-1-yl)acetic acid | 72033-13-7 | C11H9NO2 | Moderate | 0.2 | Carboxylic acid |

| Sodium 2-(1H-indol-2-yl)acetate | 172513-77-8 | C10H8NNaO2 | High | -0.7* | Sodium carboxylate |

*Estimated values based on salt formation.

Research Findings and Implications

- Synthetic Utility: this compound serves as a precursor for ester derivatives (e.g., methyl/ethyl esters), which are intermediates in synthesizing lipophilic prodrugs .

- Stability : The sodium salt form improves shelf-life in aqueous formulations compared to free acids, which may degrade via cyclization or oxidation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Sodium 2-(isoquinolin-3-yl)acetate, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves coupling isoquinoline derivatives with glyoxylic acid derivatives. For example, reductive amination using sodium cyanoborohydride in acetic acid/methanol mixtures under controlled pH can yield intermediates, followed by sodium salt formation . Key factors include solvent choice (e.g., polar aprotic solvents for stability), temperature (room temperature to 50°C), and stoichiometric ratios to minimize byproducts. Purity (>98%) is achieved via repeated recrystallization or column chromatography .

Q. Which analytical techniques are critical for verifying the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the isoquinoline ring protons (δ 7.5–9.0 ppm) and acetate moiety (δ 3.5–4.0 ppm for CH2COO⁻) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 197.17 (C10H8NNaO2) .

- Elemental Analysis : Ensures compliance with theoretical C, H, N, and Na percentages (e.g., C: 54.8%, H: 3.7%, N: 6.4%) .

Q. How can researchers assess and mitigate impurities in this compound?

- Methodological Answer : Impurities (e.g., unreacted precursors or sodium salts of byproducts) are quantified via:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .

- Titration : Acid-base titration in anhydrous acetic acid with 0.1N HClO4 to determine acetate content .

- Trace Metal Analysis : ICP-MS detects contaminants like Fe, Pb, or Mg below 5 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond length variations) are addressed using:

- SHELXL Refinement : Anisotropic displacement parameters and hydrogen bonding networks are optimized. Recent SHELXL updates allow TLS (Translation-Libration-Screw) models to account for thermal motion .

- Cross-Validation : Compare with DFT-calculated geometries or neutron diffraction data for proton positions .

Q. How does this compound interact with biological targets in enzyme inhibition studies?

- Methodological Answer : The compound is screened against kinase or phosphatase targets using:

- Fluorescence Polarization Assays : Monitor binding via labeled ATP analogs.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Molecular Docking : Align the isoquinoline-acetate moiety into enzyme active sites (e.g., tyrosyl-DNA-phosphodiesterase 1) using software like AutoDock Vina .

Q. What experimental design considerations are essential for incorporating this compound into high-throughput screening (HTS) libraries?

- Methodological Answer :

- Solubility Optimization : Use DMSO stock solutions (10 mM) with ≤0.1% residual water to prevent hydrolysis .

- Assay Compatibility : Avoid buffer systems with divalent cations (e.g., Mg²⁺) that may precipitate the compound. Sodium acetate buffer (pH 4.5–5.5) is recommended for stability .

- Dose-Response Curves : Test 0.1–100 µM ranges in triplicate to calculate IC50 values .

Data Interpretation and Reporting

Q. How should researchers document spectral inconsistencies in this compound characterization?

- Methodological Answer :

- Peak Annotations : Clearly label solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) and assign all signals to specific protons .

- Artifact Identification : For MS, note adducts (e.g., [M+Na]+ vs. [M+H]+) and isotopic patterns .

- Reproducibility : Report batch-to-batch variations in NMR/HRMS data and validate with independent syntheses .

Q. What are the best practices for reporting biological activity data to avoid misinterpretation?

- Methodological Answer :

- Control Experiments : Include negative controls (e.g., sodium acetate alone) to rule off-target effects .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

- Data Transparency : Share raw spectra, crystal structures (CCDC deposition codes), and assay protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.